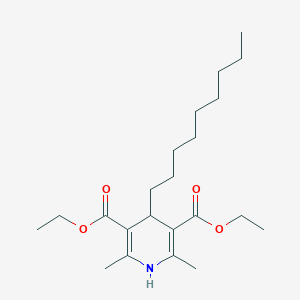
4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine, also known as NED-19, is a pyridine derivative that has gained significant attention in scientific research due to its potential as a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a calcium-permeable ion channel that is activated by cold temperatures and menthol, and is involved in various physiological processes such as thermoregulation, pain sensation, and cancer progression.
作用机制
4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine acts as a competitive antagonist of the TRPM8 ion channel. It binds to the menthol-binding site of TRPM8 and prevents the binding of menthol or other agonists, thereby inhibiting the calcium influx through the channel. 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to have a higher affinity for the menthol-binding site than other TRPM8 antagonists, such as AMTB and BCTC.
生化和生理效应
The inhibition of TRPM8 by 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to have various biochemical and physiological effects. In prostate cancer cells, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. In breast cancer cells, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to inhibit the formation of mammospheres and the expression of stem cell markers. In sensory neurons, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to inhibit the cold-induced calcium influx and reduce the sensitivity to cold stimuli. In addition, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to inhibit the TRPM8-mediated activation of the AKT and ERK signaling pathways.
实验室实验的优点和局限性
The use of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine as a selective TRPM8 antagonist has several advantages for lab experiments. It has a high affinity for the menthol-binding site of TRPM8 and a low affinity for other ion channels, which allows for selective inhibition of TRPM8-mediated calcium influx. 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine is also stable in aqueous solutions and can be easily dissolved in DMSO or other solvents. However, there are also some limitations to the use of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine. It has a relatively low solubility in water, which may limit its application in some experiments. In addition, the synthesis of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine is relatively complex and time-consuming, which may limit its availability for some researchers.
未来方向
There are several future directions for research on 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine and its application as a TRPM8 antagonist. One direction is to investigate the role of TRPM8 in cancer progression and the potential of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine as a therapeutic agent for cancer treatment. Another direction is to study the downstream signaling pathways of TRPM8 activation and the potential of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine as a tool compound for drug discovery. In addition, the development of more potent and selective TRPM8 antagonists based on the structure of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine may also be a promising direction for future research.
合成方法
The synthesis of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine involves the reaction of 2,6-dimethylpyridine with 4-nonyl-1,3-dioxolane-2-methanol and diethyl carbonate in the presence of a catalyst. The product is then purified using column chromatography to obtain a white solid with a purity of over 99%. The yield of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine is typically around 50-60%, and the synthesis process takes around 2-3 days.
科学研究应用
4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been widely used in scientific research as a selective TRPM8 antagonist. It has been shown to inhibit TRPM8-mediated calcium influx in various cell types, including prostate cancer cells, breast cancer cells, and sensory neurons. 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has also been used to study the role of TRPM8 in pain sensation, thermoregulation, and cancer progression. In addition, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been used as a tool compound to investigate the downstream signaling pathways of TRPM8 activation.
属性
CAS 编号 |
144883-73-8 |
|---|---|
产品名称 |
4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine |
分子式 |
C22H37NO4 |
分子量 |
379.5 g/mol |
IUPAC 名称 |
diethyl 2,6-dimethyl-4-nonyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H37NO4/c1-6-9-10-11-12-13-14-15-18-19(21(24)26-7-2)16(4)23-17(5)20(18)22(25)27-8-3/h18,23H,6-15H2,1-5H3 |
InChI 键 |
JMNOCOAOTGJXKM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
规范 SMILES |
CCCCCCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
其他 CAS 编号 |
144883-73-8 |
同义词 |
4-nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine 4-nonyl-DDC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
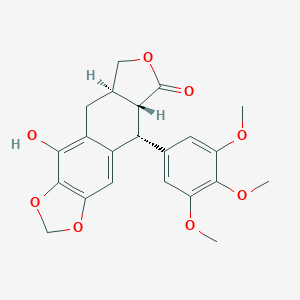
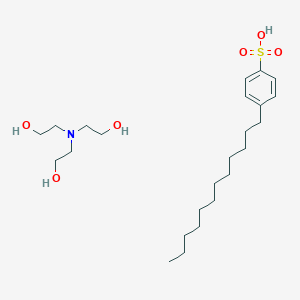
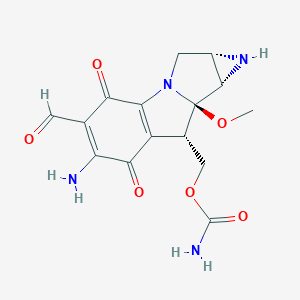
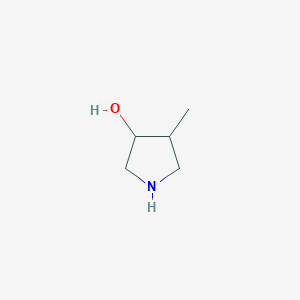
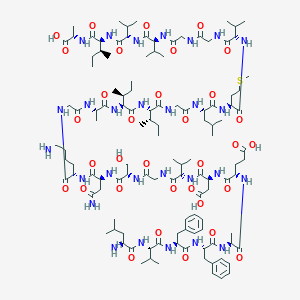
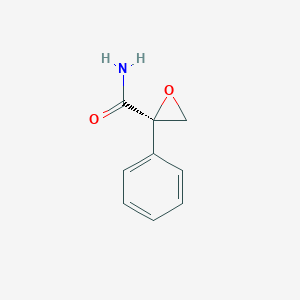
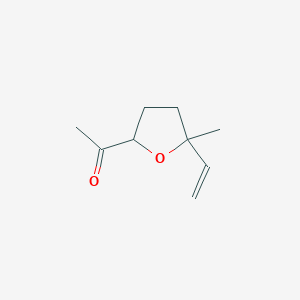
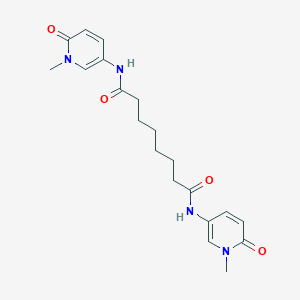
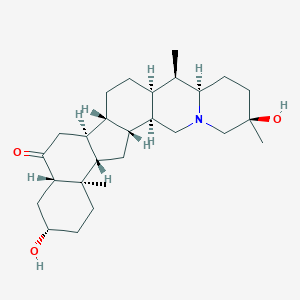
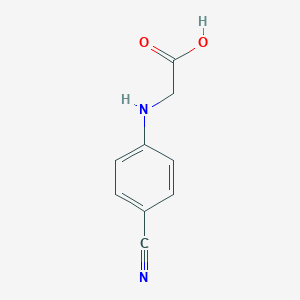
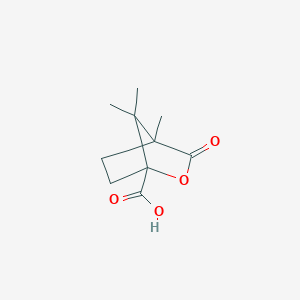
![[(1R)-1-[3-[2-(tert-Butyldimethylsiloxy)ethyl]-4-(benzyloxy)phenyl]-2-bromoethoxy]tert-butyldimethylsilane](/img/structure/B125575.png)
![methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate](/img/structure/B125576.png)